N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
CAS No.: 895455-06-8
Cat. No.: VC5024269
Molecular Formula: C16H13ClN2OS3
Molecular Weight: 380.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895455-06-8 |
|---|---|
| Molecular Formula | C16H13ClN2OS3 |
| Molecular Weight | 380.92 |
| IUPAC Name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H13ClN2OS3/c1-10-2-4-11(5-3-10)21-9-15(20)19-16-18-12(8-22-16)13-6-7-14(17)23-13/h2-8H,9H2,1H3,(H,18,19,20) |
| Standard InChI Key | UNJCCTWYALOIDT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide features a thiazole core substituted at the 4-position with a 5-chlorothiophen-2-yl group and at the 2-position with a 2-(p-tolylthio)acetamide moiety. The chlorothiophene ring enhances electron-withdrawing properties, stabilizing the molecule for optimal enzyme interactions, while the p-tolylthio group contributes to lipophilicity, improving membrane permeability .
Synthetic Pathway
The synthesis involves a four-step protocol (Scheme 1) :
Key spectral data (¹H NMR, ¹³C NMR, HRMS) confirm structural integrity, with mass spectra showing a molecular ion peak at m/z 409.98 (calculated 410.02) .
In Vitro Pharmacological Profiling
Cyclooxygenase Inhibition
The compound exhibited potent COX-2 inhibition (IC₅₀ = 0.76–9.01 μM) compared to celecoxib (IC₅₀ = 0.05 μM), with a selectivity index (SI) of 124, indicating minimal COX-1 interaction (Table 1) . This selectivity reduces ulcerogenic risks, a common NSAID side effect.
Table 1: In vitro enzyme inhibition profiles of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide .
| Enzyme | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| COX-1 | 94.32 | 0.008 |
| COX-2 | 0.76 | 124 |
| 5-LOX | 23.08 | — |
5-Lipoxygenase Inhibition
Moderate 5-LOX inhibition (IC₅₀ = 23.08 μM) was observed, comparable to zileuton (IC₅₀ = 11.00 μM). Dual COX/LOX inhibition suppresses both prostaglandin and leukotriene synthesis, offering broader anti-inflammatory coverage .
In Vivo Efficacy in Preclinical Models
Carrageenan-Induced Paw Edema
At 20 mg/kg, the compound reduced paw edema by 76.56% ± 0.58% at 4 hours post-carrageenan injection, outperforming celecoxib (72.79% ± 1.10%) . Histopathological analysis showed diminished leukocyte infiltration and tissue necrosis.
Hot Plate Analgesia
In the hot plate test (54°C), the compound increased latency time to 14.33 ± 0.44 seconds (36.99% analgesia) at 20 mg/kg, surpassing tramadol (13.27 seconds) . This central analgesic effect suggests potential opioid pathway modulation.
Mechanistic Insights from Molecular Docking
COX-2 Binding Interactions
Docking into COX-2 (PDB: 1CX2) revealed hydrogen bonds between the acetamide carbonyl and Arg120 (ΔG = −9.2 kcal/mol). The chlorothiophene group occupied the hydrophobic pocket near Val349, enhancing binding stability .
5-LOX Binding Interactions
In 5-LOX (PDB: 6N2W), the p-tolylthio group formed π-alkyl interactions with Phe177, while the thiazole nitrogen hydrogen-bonded to Gln363 (ΔG = −8.7 kcal/mol) .
Comparative Analysis with Marketed Drugs
The compound’s dual COX-2/5-LOX inhibition offers advantages over single-target NSAIDs:
-
Celecoxib: Higher SI (124 vs. 50) and reduced cardiovascular risks.
-
Zileuton: Broader anti-inflammatory coverage via prostaglandin/leukotriene suppression.
Future Directions
Phase I clinical trials are warranted to assess human pharmacokinetics. Structural optimization could improve 5-LOX affinity while maintaining COX-2 selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume